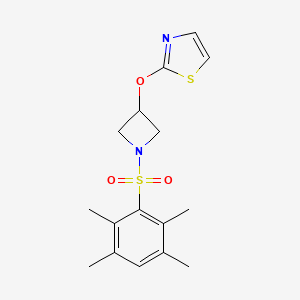

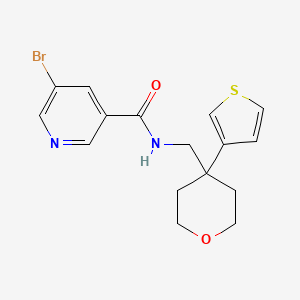

![molecular formula C19H21NO4 B2533443 3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 1141393-07-8](/img/structure/B2533443.png)

3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of coumarin, a class of organic compounds that are highly valued for their biological and pharmaceutical properties . Coumarins are the biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants .

Synthesis Analysis

The synthesis of coumarin systems, including this compound, has been a focus of many organic and pharmaceutical chemists . The synthesis methods are carried out in both classical and non-classical conditions, often under green conditions such as using green solvents, catalysts, and other procedures .Scientific Research Applications

Synthesis Methods and Environmental Benefits

One notable application of derivatives similar to 3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one is in synthesis methods. A study by Wang et al. (2011) developed an environmentally friendly protocol for synthesizing derivatives using ultrasound-mediated condensation. This method offers advantages like simple work-up procedures, shorter reaction times, and higher yields, contributing to greener chemistry practices (Wang, Zou, Zhao, & Shi, 2011).

Detection and Analysis Applications

Another significant application is in the detection of elements like aluminium. Elečková et al. (2015) utilized a cinnamoyl derivative for the visual detection and sequential injection determination of aluminium. The study highlights the potential of these compounds in analytical chemistry for detecting and quantifying metal ions (Elečková, Alexovič, Kuchár, Balogh, & Andruch, 2015).

Antimicrobial Activities

Compounds related to this compound have been explored for their antimicrobial properties. Shaikh, Shaikh, and Salunke (2013) synthesized a series of substituted compounds to develop antimicrobial agents, testing their effectiveness against bacterial and fungal strains (Shaikh, Shaikh, & Salunke, 2013).

Corrosion Inhibition

These derivatives also find application in corrosion inhibition. A study by El Hattak et al. (2021) evaluated the anti-corrosion performance of pyran-2-one derivatives on mild steel in acidic medium, demonstrating their potential as corrosion inhibitors (El Hattak et al., 2021).

Potential in Antimalarial Research

In the field of medicinal chemistry, these compounds have been investigated for their antimalarial potential. Saini et al. (2016) synthesized novel quinoline-pyrazolopyridine derivatives using 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-ones and evaluated their effectiveness against Plasmodium falciparum, showing significant antimalarial activity (Saini, Jain, Kumar, & Jain, 2016).

Mechanism of Action

Target of Action

It has been suggested that this compound may exhibit antiplasmodial activity, indicating potential interactions with proteins or enzymes involved in the life cycle of plasmodium species .

Mode of Action

Given its potential antiplasmodial activity, it may interfere with the biological processes essential for the survival and propagation of Plasmodium species .

Biochemical Pathways

The compound 3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one may affect the biochemical pathways related to the life cycle of Plasmodium species. It’s worth noting that this compound is structurally related to cinnamoyl-CoA reductase (CCR), an enzyme involved in the monolignol pathway for lignin biosynthesis . .

Result of Action

Given its potential antiplasmodial activity, it may inhibit the growth or development of Plasmodium species, thereby preventing or treating malaria .

Biochemical Analysis

Biochemical Properties

3-[4-(Diethylamino)cinnamoyl]-4-hydroxy-6-methyl-2H-pyran-2-one plays a crucial role in biochemical reactions, particularly in the context of fluorescence-based detection methods. This compound exhibits fluorescence quenching upon exposure to certain nerve agent simulants, such as diethylchlorophosphate . The interaction with these simulants is based on the high electrophilicity of the nerve agents, which react with a nucleophile embedded in the fluorophore, leading to changes in fluorescence properties . Additionally, this compound has been shown to interact with enzymes like cinnamoyl-CoA reductase, which catalyzes the reduction of hydroxycinnamoyl-CoA esters using NADPH .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been investigated for its potential in bio-imaging due to its two-photon fluorescence properties, which allow for cellular uptake and imaging in HeLa cells . Furthermore, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in diabetic rats, this compound ameliorates diabetic peripheral neuropathy by modulating the PI3K/Akt signaling pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it interacts with acetylcholinesterase, a neurotransmitter enzyme, inhibiting its control over the central nervous system . This interaction is crucial for its role in detecting nerve agents. Additionally, the compound’s fluorescence properties are influenced by its binding interactions with other biomolecules, which can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. This compound has shown stability under various conditions, making it suitable for long-term studies. In diabetic rats, the compound’s effects on blood glucose levels and motor nerve conduction velocity were observed over a period of six weeks, demonstrating its sustained impact on cellular function . Additionally, its fluorescence properties remain consistent over time, allowing for reliable detection and imaging applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic rats, different doses of the compound (10 and 20 mg/kg body weight) were administered, resulting in significant reductions in fasting blood glucose levels and improvements in motor nerve conduction velocity . Higher doses of the compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cinnamoyl-CoA reductase, which plays a pivotal role in the biosynthesis of monolignols in plants . This enzyme catalyzes the reduction of hydroxycinnamoyl-CoA thioesters, producing hydroxycinnamaldehydes and CoASH in an NADPH-dependent reaction . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall biochemical activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interactions with specific transporters and binding proteins. This compound’s fluorescence properties enable its visualization within cellular compartments, aiding in the study of its localization and accumulation . The compound’s distribution is influenced by its lipophilic nature, allowing it to interact with cellular membranes and other lipophilic structures .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize within vacuolar membranes and other organelles, where it plays a role in visualizing organelle morphology and dynamics . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

properties

IUPAC Name |

3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-4-20(5-2)15-9-6-14(7-10-15)8-11-16(21)18-17(22)12-13(3)24-19(18)23/h6-12,22H,4-5H2,1-3H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOEKYAYGHVINTN-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC(=O)C2=C(C=C(OC2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(OC2=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

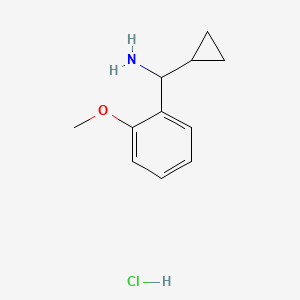

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2533361.png)

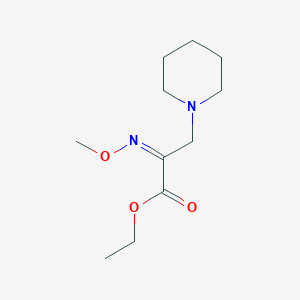

![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2533362.png)

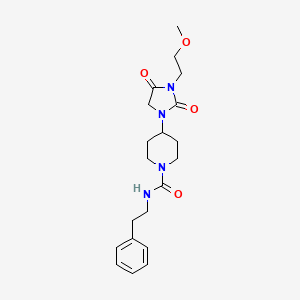

![2-chloro-7-(pyridin-3-yl)-6-(p-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2533364.png)

![2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B2533365.png)

![N-(6-Methylsulfonyl-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2533366.png)

![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(2-methoxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2533369.png)

![Ethyl 6,8-dichloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B2533375.png)